Sildenafil D8 citrate

Übersicht

Beschreibung

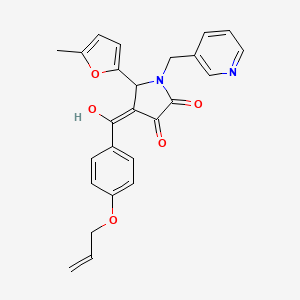

Sildenafil, also known under the brand name Viagra, is a drug used to treat erectile dysfunction and pulmonary arterial hypertension . It works by relaxing muscles of the blood vessels and increasing blood flow to particular areas of the body . Sildenafil D8 is a deuterium labeled version of Sildenafil .

Synthesis Analysis

The synthesis of Sildenafil involves several steps . The initial synthesis of Sildenafil citrate was improved using 2,2-ethoxy benzoyl chloride . The optimized commercial synthesis of Sildenafil is in terms of green chemistry .

Molecular Structure Analysis

Sildenafil has a complex molecular structure. It has structural moieties such as the moderately strong, basic functional NH-piperazine featuring a pK a1 value of 6.78 and the weak acidic HN- pyrimidone amide featuring pK a2 value of 9.12 .

Chemical Reactions Analysis

A high-performance liquid chromatographic method was developed for the separation and determination of process-related impurities of Sildenafil . This method was used not only for quality assurance, but also for monitoring the chemical reactions during the synthesis of Sildenafil .

Physical and Chemical Properties Analysis

Sildenafil tablets were found to be physically and chemically stable over six months of storage at ambient room temperature . A detailed study of various impurities in Sildenafil was conducted .

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment : In a study, Sildenafil citrate was found to significantly improve sexual function in men with Parkinson's Disease and erectile dysfunction (Zesiewicz et al., 2000).

Management of Priapism : Sildenafil citrate has been shown to reverse oxidative/nitrosative stress effects in the penis, mainly via reversion of uncoupled endothelial nitric oxide synthase to the functional coupled state, thus offering potential management for priapism (Bivalacqua et al., 2013).

Cardiovascular Safety : Sildenafil citrate has been evaluated for its cardiovascular safety and functional role in the cardiovascular system, especially in patients with ischemic heart disease (Gillies et al., 2002).

Cardioprotection : Research indicates that Sildenafil induces delayed preconditioning in mouse heart through an inducible nitric oxide synthase–dependent pathway, suggesting its potential in cardioprotection (Salloum et al., 2003).

Enhancement of Sperm Function : Studies have shown that Sildenafil citrate can enhance sperm motility and binding to the oocyte, which could be significant in fertility treatments (du Plessis et al., 2004).

No Direct Inotropic Effects on Cardiac Muscle : Research has shown that Sildenafil citrate does not have a significant effect on the force of cardiac contraction, suggesting no direct inotropic effects on cardiac muscle (Corbin et al., 2003).

Solubility and Pharmacokinetic Advantage : Studies have explored cocrystals and salts of Sildenafil, like the glutarate salt, for improved solubility and bioavailability characteristics (Sanphui et al., 2013).

Pharmacokinetics in Rat Plasma : A study developed a method for estimating SIL in rat plasma, which is crucial for pharmacokinetic studies (Tripathi et al., 2013).

Wirkmechanismus

Target of Action

Sildenafil D8 citrate, also known as Sildenafil (citrate)-d8, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis .

Mode of Action

this compound works by inhibiting the PDE5 enzyme . This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation . The increased levels of cGMP lead to smooth muscle relaxation, which enhances blood flow to the corpus cavernosum, facilitating an erection in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)/cGMP pathway . During sexual stimulation, NO is released, which triggers the production of cGMP . Under normal circumstances, PDE5 breaks down cGMP. The inhibition of pde5 by this compound prevents this breakdown, leading to an accumulation of cgmp . This accumulation causes relaxation of the smooth muscles and dilation of the blood vessels in the penis, facilitating an erection .

Pharmacokinetics

this compound is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is metabolized in the liver primarily by CYP3A4 and to a lesser extent by CYP2C9 . The drug is mainly eliminated as metabolites in the feces, accounting for approximately 80% of the orally taken dose . Clearance of this compound is decreased in patients with hepatic cirrhosis or severe renal impairment .

Result of Action

The primary molecular effect of this compound is the inhibition of the PDE5 enzyme , leading to an increase in cGMP levels . This results in the relaxation of smooth muscle and increased blood flow in the penis, facilitating an erection in response to sexual stimulation . At the cellular level, this compound can depress H2O2 generation, acting as a superoxide dismutase (SOD)-mimetic .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of sexual stimulation is necessary for the drug to exert its effect . Additionally, the drug’s absorption may decrease in patients who use drugs, such as proton pump inhibitors (PPIs), for gastroesophageal reflux disease . Furthermore, emerging research suggests that environmental pollution with sildenafil and its metabolites may have far-reaching effects on human health and development .

Safety and Hazards

Sildenafil should not be used if you are also using a nitrate drug for chest pain or heart problems . It can cause a sudden and serious decrease in blood pressure . Some medicines can cause unwanted or dangerous effects when used with Sildenafil . It is also important to avoid contact with eyes, skin, and clothing, and to avoid ingestion and inhalation .

Biochemische Analyse

Biochemical Properties

Sildenafil D8 citrate acts as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5), the enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . The molecular structure of this compound is similar to that of cGMP and acts as a competitive binding agent of PDE5 in the corpus cavernosum, resulting in more cGMP and increased penile response to sexual stimulation .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, several studies have suggested that this compound can alter the epigenetic marks on DNA, potentially leading to changes in gene expression and cellular behavior .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By controlling the enzyme, this compound helps to maintain an erection after the penis is stroked . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, this compound long-term treatment decreased weight gain and arterial blood pressure, improved coronary vasodilation and reduced α 1- adrenoceptor-induced vasoconstriction in cafeteria diet group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, daily doses of this compound, within and far beyond the human therapeutic range, were given to dogs and rodents for up to 1 and 2 years, respectively .

Metabolic Pathways

This compound is involved in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway . It interacts with enzymes such as phosphodiesterase type 5 (PDE5) and affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Eigenschaften

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i10D2,11D2,12D2,13D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYFTQMQPDXOT-ZQAWUFKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N6O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2859925.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-2-nitrobenzamide](/img/structure/B2859930.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2859932.png)

![3-[(2-Fluorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B2859933.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2859936.png)